molecular formula C14H25Cl3OS B14745481 s-Dodecyl trichloroethanethioate CAS No. 6310-35-6

s-Dodecyl trichloroethanethioate

Cat. No.: B14745481
CAS No.: 6310-35-6
M. Wt: 347.8 g/mol
InChI Key: IJNAGZDQPXMIEY-UHFFFAOYSA-N
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Description

s-Dodecyl trichloroethanethioate (CAS 6310-35-6), also known as Ethanethioic acid, 2,2,2-trichloro-, S-dodecyl ester, is a chlorinated thioester with the molecular formula C₁₄H₂₅Cl₃OS. Its structure features a trichloroacetyl group bonded to a dodecylthiol chain.

Properties

CAS No.

6310-35-6

Molecular Formula

C14H25Cl3OS

Molecular Weight

347.8 g/mol

IUPAC Name

S-dodecyl 2,2,2-trichloroethanethioate

InChI

InChI=1S/C14H25Cl3OS/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3

InChI Key

IJNAGZDQPXMIEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Dodecyl trichloroethanethioate typically involves the reaction of dodecyl mercaptan with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: s-Dodecyl trichloroethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trichloroethanethioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.

    Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.

    Substitution: Nucleophiles such as amines or thiols; conditions: solvent (e.g., ethanol), room temperature to reflux.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives

Scientific Research Applications

s-Dodecyl trichloroethanethioate has several scientific research applications, including:

    Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, to study their structure and function.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and other functional materials.

Mechanism of Action

The mechanism of action of s-Dodecyl trichloroethanethioate involves its interaction with nucleophiles, leading to the formation of various derivatives. The trichloroethanethioate group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonothioic Acid, S-Dodecyl Ester (CAS 355803-77-9)

  • Molecular Formula : C₁₃H₂₈O₂S₂
  • Structural Differences: Replaces the trichloroacetyl group with a methanesulfonothioic acid moiety.
  • Key Properties :
    • Higher oxygen content but fewer chlorine atoms compared to s-dodecyl trichloroethanethioate.
    • Likely less reactive due to the absence of electron-withdrawing chlorine substituents.
Table 1: Structural and Functional Comparison
Property This compound Methanesulfonothioic Acid, S-Dodecyl Ester
CAS No. 6310-35-6 355803-77-9
Molecular Formula C₁₄H₂₅Cl₃OS C₁₃H₂₈O₂S₂
Chlorine Content 3 Cl atoms 0 Cl atoms
Reactivity High (due to Cl substituents) Moderate

Di(2,3-Dichloropropyl) Octyl Phosphate (CAS 64661-03-6)

  • Molecular Formula : C₁₄H₂₅Cl₄O₄P
  • Structural Differences : Phosphate ester with two 2,3-dichloropropyl groups and an octyl chain.
  • Key Properties :
    • Contains four chlorine atoms, enhancing flame-retardant properties.
    • Higher thermal stability compared to thioesters due to phosphate backbone.
  • Applications : Widely used as a flame retardant in plastics and textiles.
Table 2: Chlorinated Compound Comparison
Property This compound Di(2,3-Dichloropropyl) Octyl Phosphate
CAS No. 6310-35-6 64661-03-6
Chlorine Atoms 3 4
Backbone Thioester Phosphate ester
Primary Use Polymer additive (inferred) Flame retardant

Trichloroethylene (CAS 79-01-6)

  • Molecular Formula : C₂HCl₃
  • Structural Differences : A chlorinated alkene without the thioester or alkyl chain.
  • Key Properties: Volatile and carcinogenic, with known environmental persistence. Used as a solvent in industrial degreasing.

Research Findings and Data Gaps

  • Reactivity: The trichloroacetyl group in this compound likely increases its electrophilicity, making it more reactive in nucleophilic environments compared to non-chlorinated thioesters.
  • Environmental Impact : Chlorinated compounds like this compound may pose bioaccumulation risks, though specific ecotoxicological data are lacking.

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